1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of dihydropyridines, which are commonly studied for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2,6-dimethylbenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparison with Similar Compounds
Tocainide: A related compound used as a sodium channel blocker.
Lidocaine: Another similar compound with local anesthetic properties.
Mexiletine: Shares structural similarities and is used for its antiarrhythmic effects.
Uniqueness: 1-Benzyl-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-N-(2,6-dimethylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-7-6-8-16(2)20(15)22-21(25)18-11-12-19(24)23(14-18)13-17-9-4-3-5-10-17/h3-12,14H,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAXRZUWVJDWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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